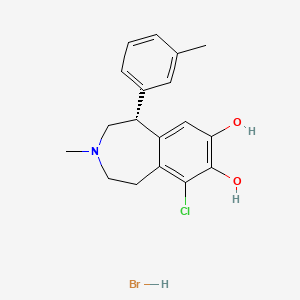
7-bromo-3H-1,2-benzodioxole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3H-1,2-benzodioxole-5-carboxylic acid is an organic compound that belongs to the benzodioxole family This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 5th position of the benzodioxole ring The benzodioxole ring itself is a fused ring system consisting of a benzene ring and a dioxole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3H-1,2-benzodioxole-5-carboxylic acid typically involves the bromination of 1,3-benzodioxole-5-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
7-Bromo-3H-1,2-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation products.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzodioxole derivatives can be formed.
Oxidation Products: Oxidized derivatives such as carboxylates or quinones.
Reduction Products: Reduced derivatives such as alcohols or aldehydes.
科学研究应用
7-Bromo-3H-1,2-benzodioxole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-bromo-3H-1,2-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic or toxic effects .
相似化合物的比较
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different reactivity and applications.
5-Bromobenzo[1,3]dioxole-4-carboxylic acid: Similar structure but with the bromine atom at a different position, affecting its chemical properties and reactivity.
Uniqueness
7-Bromo-3H-1,2-benzodioxole-5-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C8H5BrO4 |
|---|---|
分子量 |
245.03 g/mol |
IUPAC 名称 |
7-bromo-3H-1,2-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C8H5BrO4/c9-6-2-4(8(10)11)1-5-3-12-13-7(5)6/h1-2H,3H2,(H,10,11) |
InChI 键 |
ZHEUOMFKFLFZCX-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C(=CC(=C2)C(=O)O)Br)OO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine](/img/structure/B14112451.png)
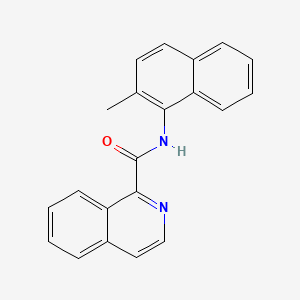
![3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112459.png)
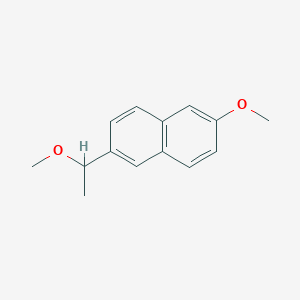
![Meropenem sodium carbonate [who-DD]](/img/structure/B14112465.png)
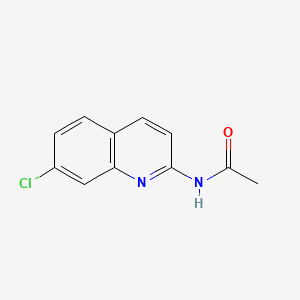
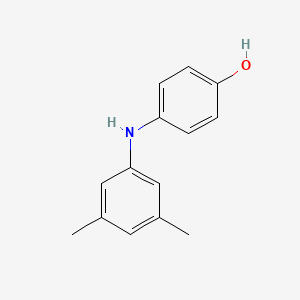
![(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid](/img/structure/B14112501.png)
![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112504.png)

![6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/structure/B14112506.png)
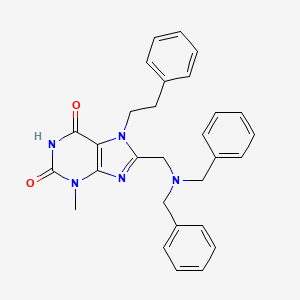
![Tert-butyl 1-(2-bromophenyl)-6-chloro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate](/img/structure/B14112527.png)
